2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
Description
Propriétés
IUPAC Name |
2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c30-19(25-12-11-17-8-3-1-4-9-17)16-29-23(31)21-22(20(27-29)18-10-7-15-32-18)33-24(26-21)28-13-5-2-6-14-28/h1,3-4,7-10,15H,2,5-6,11-14,16H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUMYSLOWQZPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular framework includes a thiazolo[4,5-d]pyridazine core, which is associated with various pharmacological properties.
The compound has a molecular formula of and a molecular weight of approximately 401.5 g/mol. Its structure includes a furan moiety and a piperidine substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₃S |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 1203283-76-4 |
Biological Activity Overview
Research indicates that compounds with similar thiazolo[4,5-d]pyridazine structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds related to thiazolo derivatives have shown potent antibacterial and antifungal properties. For instance, studies have demonstrated that thiazole-integrated compounds possess significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds featuring similar moieties have displayed promising results in inhibiting tumor growth, with some exhibiting IC50 values lower than established chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Research into thiazole derivatives has also highlighted their potential as neuroprotectants, suggesting applications in treating neurodegenerative diseases .
The biological activity of 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is believed to be linked to its ability to interact with various biological targets through hydrophobic interactions and hydrogen bonding. Molecular dynamics simulations indicate that the compound may bind effectively to proteins involved in cancer progression and microbial resistance mechanisms .
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of several thiazole derivatives on cancer cell lines such as MKN-45 and H460. The derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of thiazole-based compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed enhanced antibacterial activity compared to conventional antibiotics, highlighting their therapeutic potential in treating resistant infections .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Detailed Comparative Analysis
Position 7 Substituent
- Analog 2 : The 4-fluorophenyl substituent adds electronegativity and may enhance metabolic stability compared to furan, though at the cost of increased hydrophobicity .
Position 2 Substituent
- Target Compound : The piperidin-1-yl group provides a six-membered ring, offering moderate steric bulk and flexibility. This contrasts with Analog 1 ’s methyl group (smaller, less interactive) and Analog 2 ’s pyrrolidin-1-yl (five-membered ring, more rigid) .
Acetamide Side Chain
- Target Compound : The N-phenethyl group likely enhances lipophilicity compared to Analog 1 ’s N-phenyl (shorter chain) and Analog 2 ’s N-propyl (less aromatic interaction). Phenethyl may improve blood-brain barrier penetration but reduce aqueous solubility .
Q & A
Q. What are the key synthetic strategies for preparing this thiazolo[4,5-d]pyridazin derivative?
The compound is typically synthesized via multi-step heterocyclic condensation. A common route involves:
- Step 1 : Formation of the thiazolo[4,5-d]pyridazin core via cyclization of thiourea derivatives with α-haloketones or via [3+2] cycloaddition reactions.
- Step 2 : Introduction of the furan-2-yl moiety through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3 : Functionalization with piperidine and phenethyl groups using amide coupling reagents (e.g., EDC/HOBt) . Purification often employs column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Resolves the 3D configuration, including dihedral angles between the thiazolo ring and fused pyridazinone (e.g., mean C–C bond length = 0.003 Å, R factor < 0.06) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.3–7.2 ppm, piperidine N–CH2 at δ 2.5–3.5 ppm).
- IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What in vitro assays are used for preliminary pharmacological screening?
- Enzyme inhibition : Kinase or protease assays (IC50 determination via fluorescence polarization).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values reported for HeLa or MCF-7 cells).
- Solubility/logP : Measured via shake-flask method or HPLC retention time .
Advanced Questions
Q. How can Design of Experiments (DoE) optimize the synthesis?
- Variables : Reaction temperature, solvent polarity, and catalyst loading.
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 80°C in DMF with 10 mol% Pd(PPh3)4 maximizes yield to 78%).
- Flow chemistry : Enhances reproducibility by controlling residence time and mixing efficiency (e.g., Omura-Sharma-Swern oxidation adapted for continuous flow) .
Q. How to resolve contradictions in biological activity across studies?
- Assay standardization : Compare protocols for cell lines (e.g., passage number, serum concentration) or enzyme sources (recombinant vs. native).
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.
- Structural analogs : Test derivatives with modified piperidine or furan groups to isolate SAR trends .
Q. What computational methods support target identification?
- Molecular docking : Screens against kinase databases (e.g., PDB IDs 2ITZ, 3POZ) to predict binding affinity for ATP pockets.
- MD simulations : Evaluates stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories).
- ADMET prediction : SwissADME or QikProp estimates bioavailability and toxicity risks (e.g., CNS permeability logPS < -3) .
Q. How to design stability studies under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers, UV light, or oxidative agents (H2O2).
- Analytical monitoring : UPLC-PDA tracks degradation products (e.g., hydrolysis of the acetamide group at pH >10).
- Arrhenius modeling : Predicts shelf-life at 25°C based on accelerated stability data (40–60°C) .
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